6-Cyclopropylpicolinaldehyde
Overview
Description
6-Cyclopropylpicolinaldehyde is an organic compound characterized by a cyclopropyl group attached to the sixth position of a picolinaldehyde molecule. Picolinaldehyde, also known as pyridine-2-carboxaldehyde, is a derivative of pyridine where an aldehyde group replaces one of the hydrogen atoms. The cyclopropyl group, a three-membered carbon ring, adds unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpicolinaldehyde typically involves the cyclopropylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with cyclopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 6-Cyclopropylpyridine-2-carboxylic acid.
Reduction: 6-Cyclopropylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
6-Cyclopropylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aldehyde dehydrogenases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropylpicolinaldehyde involves its interaction with molecular targets such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The cyclopropyl group can influence the binding affinity and specificity of the compound towards its targets, affecting the overall biological activity.
Comparison with Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): The aldehyde group is positioned at the third carbon, altering its reactivity and interaction with other molecules.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): The aldehyde group is at the fourth carbon, resulting in different chemical properties and applications.
Uniqueness: 6-Cyclopropylpicolinaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects can enhance the compound’s reactivity and specificity in chemical reactions and biological interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
6-cyclopropylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-2-1-3-9(10-8)7-4-5-7/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBPATOPDYFHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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